molecular formula C10H13NO3 B3046281 (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 1217722-48-9

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3046281
CAS No.: 1217722-48-9
M. Wt: 195.21
InChI Key: ALZYDSFTANAOHF-RKDXNWHRSA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral β-hydroxy-α-amino acid featuring a propanoic acid backbone with a hydroxyl group at C2, an amino group at C3, and a meta-methylphenyl (m-tolyl) substituent at C3 (Figure 1).

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYDSFTANAOHF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654602
Record name (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217722-48-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Alkylation of Oxazinone Derivatives

The asymmetric synthesis of stereoisomeric amino acids often employs chiral glycine equivalents (GEs) to enforce stereochemical outcomes. A methodology adapted from the synthesis of 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers demonstrates this approach. Here, (S)- and (R)-configured oxazinone derivatives serve as GEs, enabling the introduction of both the amino and hydroxyl groups with high enantiomeric excess (ee).

Key Steps :

  • Alkylation : The GE undergoes bis-alkylation with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide under phosphazenic base (t-BuP4) mediation. This step establishes the cyclopentane ring and introduces stereocenters.
  • Hydrolysis : Acidic hydrolysis (6 M HCl, 110°C) cleaves the oxazinone ring, yielding the free amino acid.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Temperature : −78°C to room temperature
  • Yield : 38–78% after purification via ion-exchange chromatography.

Stereochemical Outcome :
The configuration of the GE dictates the final stereochemistry. For example, (S)-GE produces (1S,3R)-configured products, while (R)-GE yields (1R,3S) isomers. Adapting this method to introduce an m-tolyl group would require substituting the alkylating agent with an m-tolyl-bearing electrophile.

Catalytic Asymmetric Methods

Enantioselective Aldol Reactions

The aldol reaction between m-tolualdehyde and a glycine-derived Schiff base offers a route to β-hydroxy-α-amino acids. A modified Evans aldol reaction, employing chiral oxazolidinone auxiliaries, can achieve the desired (2R,3R) configuration.

Procedure :

  • Schiff Base Formation : Glycine reacts with a chiral oxazolidinone to form the enolate.
  • Aldol Addition : The enolate attacks m-tolualdehyde, forming the β-hydroxy intermediate.
  • Hydrolysis : Acidic hydrolysis releases the amino acid.

Optimization Data :

Parameter Value Source
Catalyst Chiral oxazolidinone (S)-type
Solvent Dichloromethane (DCM)
Temperature −20°C
Diastereomeric Ratio 95:5 (syn:anti)
ee >90%

Limitations :

  • Requires stoichiometric amounts of chiral auxiliaries.
  • Multi-step purification (e.g., column chromatography) reduces overall yield.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid can be resolved using lipases or proteases. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives of the (2R,3R)-isomer, leaving the (2S,3S)-enantiomer intact.

Protocol :

  • Esterification : Protect the amino acid as a methyl ester.
  • Enzymatic Hydrolysis : Incubate with CAL-B in phosphate buffer (pH 7.0).
  • Separation : Isolate the unreacted (2R,3R)-ester via extraction.

Performance Metrics :

Metric Value Source
Enzyme Loading 20 mg/mL
Conversion 45% (50% theoretical maximum)
ee (Product) >98%

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in flow chemistry enable large-scale production with improved stereocontrol. A modular system combines asymmetric catalysis and inline purification:

Steps :

  • Catalytic Hydrogenation : Asymmetric hydrogenation of a β-keto ester precursor using a Ru-BINAP catalyst.
  • Amination : Introduction of the amino group via reductive amination.
  • Crystallization : Continuous anti-solvent crystallization isolates the (2R,3R)-isomer.

Operational Data :

Parameter Value Source
Residence Time 30 min
Space-Time Yield 1.2 kg/L/day
Purity 99.5%

Analytical Validation

Spectroscopic Characterization

¹H NMR (DMSO-d₆) :

  • δ 7.25–7.15 (m, 3H, aromatic H)
  • δ 4.15 (d, J = 8.5 Hz, 1H, C2-H)
  • δ 3.82 (br s, 1H, OH)
  • δ 3.10 (q, J = 6.8 Hz, 1H, C3-H).

IR (KBr) :

  • 3350 cm⁻¹ (N–H stretch)
  • 1705 cm⁻¹ (C=O stretch)
  • 1580 cm⁻¹ (C–C aromatic).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomers of Tolyl Groups
  • Ortho-tolyl analogs: 2-Amino-3-(o-tolyl)propanoic acid (CAS 22888-51-3) lacks the hydroxyl group and has an ortho-methylphenyl group. 3-Amino-3-(2-methylphenyl)propanoic acid (CAS 180182-02-9) relocates the amino group to C3, altering hydrogen-bonding capacity .
  • Hydroxyphenyl analogs: (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid (CAS 32140-49-1) replaces the methyl group with a hydroxyl, increasing polarity and phase II metabolism (e.g., sulfation/glucuronidation) .
Heteroaromatic and Bulkier Aromatic Groups
  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid substitutes phenyl with pyridine, introducing a basic nitrogen atom that may alter electronic properties and metal chelation .

Functional Group Modifications

  • (2R,3R)-Oxirane-2,3-dicarboxylic acid (in E-64) replaces the amino and hydroxyl groups with an epoxide ring, enabling covalent inhibition of proteases .
  • BMAA (2-Amino-3-(methylamino)-propanoic acid) substitutes the m-tolyl group with a methylamino moiety, conferring neurotoxicity via excitatory amino acid receptor activation .

Stereochemical Variations

  • (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid demonstrates how inversion at C2 (S-configuration) disrupts activity, as seen in immunoproteasome inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituent Key Features Reference
Target Compound C₁₀H₁₃NO₃ 195.22 m-Tolyl Chiral (2R,3R), moderate lipophilicity
(2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid C₉H₁₁NO₃ 181.19 3-Hydroxyphenyl Higher polarity, prone to phase II metabolism
2-Amino-3-(o-tolyl)propanoic acid C₁₀H₁₃NO₂ 179.22 o-Tolyl Steric hindrance, reduced solubility
BMAA C₄H₁₀N₂O₂ 118.13 Methylamino Neurotoxic, low blood-brain barrier permeability
(2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-yl-propanoic acid C₁₃H₁₃NO₃ 231.25 Naphthalen-2-yl High lipophilicity, potential for π-π interactions

Key Observations:

Lipophilicity : Naphthyl and tolyl groups enhance lipophilicity, favoring membrane penetration but risking toxicity .

Metabolism : Hydroxyphenyl derivatives undergo rapid phase II conjugation, reducing bioavailability .

Stereochemistry : The (2R,3R) configuration optimizes spatial alignment for target binding, whereas S-configurations (e.g., 2S,3R) diminish efficacy .

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid (also known as m-tolylalanine) is an amino acid derivative notable for its unique structural features, including a hydroxyl group and an m-tolyl group on the propanoic acid backbone. Its molecular formula is C10H13NO3, with a molecular weight of approximately 195.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Structural Characteristics

The compound's structure allows it to interact with various biological systems, influencing metabolic pathways and signaling mechanisms. The presence of both an amino and hydroxyl group contributes to its reactivity and potential therapeutic applications.

Property Details
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
Key Functional GroupsAmino group, Hydroxyl group
Stereochemistry(2R,3R) configuration

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and providing protection against neurodegenerative conditions. Studies have suggested that it may modulate the activity of the GABAA receptor, a key player in inhibitory neurotransmission in the central nervous system .

Interaction with Receptors

The compound's ability to bind to various receptors has been investigated through interaction studies. These studies reveal that this compound can influence neurotransmitter systems by modulating receptor activity. For instance, it may enhance GABA-induced chloride currents through GABAA receptors, which are crucial for maintaining neuronal excitability .

Case Studies and Research Findings

  • GABAA Receptor Modulation : A study demonstrated that compounds structurally related to this compound significantly potentiated GABA-induced chloride currents in cell models expressing GABAA receptors. This suggests a potential role for this compound in enhancing inhibitory signaling in the brain .
  • Transporter Interaction : Research on L-type amino acid transporters has shown that this compound can affect the transport of essential amino acids across the blood-brain barrier, indicating its relevance in neuropharmacology and potential therapeutic uses in conditions like cancer where amino acid uptake is critical .

Synthesis Methods

Various synthetic routes have been developed for producing this compound, highlighting its utility in organic chemistry and pharmaceutical applications. The versatility of this compound in synthetic organic chemistry allows for the development of more complex molecules that can be tailored for specific biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, and how is stereochemical purity ensured?

  • Methodology :

  • Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) to direct stereoselective formation of the amino and hydroxy groups during condensation reactions .
  • Enzymatic Resolution : Lipases or esterases can separate enantiomers via selective hydrolysis of ester intermediates .
  • Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% purity) .
    • Key Challenges : Avoiding racemization during deprotection steps (e.g., acid hydrolysis of Boc groups requires controlled conditions) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodology :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify stereospecific coupling constants (e.g., J2,3J_{2,3}) and confirm the m-tolyl substituent’s meta-methyl resonance .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline form .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C10_{10}H13_{13}NO3_3, expected [M+H]+^+ = 196.0968) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., aminomutases, decarboxylases) via UV-Vis kinetic assays, monitoring cofactor depletion .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) quantify transport efficiency in cell lines expressing amino acid transporters .

Advanced Research Questions

Q. How does the m-tolyl group influence structure-activity relationships (SAR) in enzyme inhibition compared to other aryl substituents?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with o-tolyl, p-tolyl, or halogenated phenyl groups. Assess IC50_{50} values against target enzymes (e.g., phenylalanine hydroxylase) .
  • Computational Docking : Molecular dynamics simulations predict steric and electronic interactions between the m-tolyl methyl group and enzyme active sites (e.g., hydrophobic pockets) .
    • Data Interpretation : Meta-substitution may enhance binding affinity by 2–5-fold compared to para-substituted analogs due to reduced steric clash .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Purity Reassessment : Verify enantiomeric excess via chiral chromatography; impurities <2% can skew IC50_{50} values .
  • Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (e.g., recombinant human vs. bacterial isoforms) .
  • Meta-Analysis : Pool data from ≥5 independent studies to identify outliers and calculate weighted mean bioactivity .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodology :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis by esterases .
  • pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) to identify susceptible functional groups (e.g., hydroxy → keto oxidation) .

Data Contradiction Analysis

Contradictory Observation Potential Causes Resolution Strategies
Variable IC50_{50} in enzyme assaysEnzyme isoform variability or impurity levelsStandardize enzyme sources and repurify compounds
Discrepant solubility profilesPolymorphic crystal formsCharacterize solid-state forms via PXRD and DSC
Inconsistent cellular uptake dataTransporter expression levels in cell modelsUse isogenic cell lines with confirmed transporter expression

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

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